(S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one
Description
(S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one is a chiral amine-containing ketone derivative featuring a piperidine ring substituted with a methoxy group at the 3-position. Its stereochemistry and functional groups (amine, ketone, methoxy-piperidine) suggest relevance in modulating receptor binding and metabolic stability.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(2S)-2-amino-1-(3-methoxypiperidin-1-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H22N2O2/c1-8(2)10(12)11(14)13-6-4-5-9(7-13)15-3/h8-10H,4-7,12H2,1-3H3/t9?,10-/m0/s1 |
InChI Key |
KCPRFHIWNOQCIV-AXDSSHIGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)OC)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of (S)-3-methoxy-piperidine as a starting material, which is then reacted with other reagents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Research and Development Notes
- Synthetic Utility: Benzyl-cyclopropyl-amino analogs (Analogs 2, 4, 5) are often explored as intermediates in kinase inhibitor synthesis due to their ability to modulate steric and electronic interactions .
- Chirality : The (S)-configuration in all analogs suggests a focus on enantioselective activity, critical for drug efficacy and safety.
Biological Activity
(S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one is a compound of significant interest in pharmacological research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources of research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₂₂N₂O₂, with a molecular weight of approximately 214.30 g/mol. The compound features a piperidine ring, an amino group, and a methoxy substituent, contributing to its chirality and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol |
| CAS Number | 1354025-41-4 |
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in neuropharmacology. Key areas of investigation include:
1. Neurotransmitter Interaction
The compound has been studied for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions suggest potential applications in treating neuropsychiatric disorders.
2. Anti-Diabetic Properties
Similar to other piperidine derivatives, this compound may exhibit anti-diabetic effects, potentially influencing glucose metabolism and insulin sensitivity.
The precise mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Ongoing research aims to elucidate these pathways further, particularly focusing on:
- Receptor Binding: The compound may bind to neurotransmitter receptors, modulating their activity.
- Enzyme Inhibition: It has been suggested that the compound could inhibit certain enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Study 1: Neuropharmacological Effects
A study investigated the impact of this compound on dopamine receptor activity in animal models. Results indicated enhanced dopaminergic signaling, suggesting potential use in treating disorders like Parkinson's disease.
Study 2: Anti-Diabetic Activity
Another study explored the anti-diabetic properties of the compound using diabetic rat models. The results showed significant improvements in blood glucose levels and insulin sensitivity compared to control groups.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Amino-3-methyl-butanamide | C₆H₁₃N₃O | Lacks piperidine ring; simpler structure |
| (R)-2-Amino-1-(3-methoxy-piperidin-1-yl)-3-methyl-butanone | C₁₁H₂₂N₂O₂ | Enantiomer with potentially different biological activity |
| 4-Methylpiperidine | C₆H₁₄N | Simplified piperidine derivative; lacks amino and ketone functionalities |
The unique stereochemistry and functional groups of this compound enhance its biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
